(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
Description
The compound “(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one” (hereafter referred to as the target compound) is a pyrazolone derivative characterized by a benzothiazole moiety at position 2, a methyl group at position 5, and a pyridin-3-ylamino-substituted ethylidene group at position 2. Its molecular formula is C₁₉H₁₇N₅OS, with a molecular weight of 375.44 g/mol. The Z-configuration of the ethylidene group is critical for maintaining structural stability and modulating intermolecular interactions .
Synthetically, this class of compounds is typically prepared via condensation reactions involving hydrazine derivatives and ketones, as demonstrated in analogous pyrazolone syntheses (e.g., Dorofeeva’s method for (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolones) .
Properties
Molecular Formula |
C18H15N5OS |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-4-(C-methyl-N-pyridin-3-ylcarbonimidoyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H15N5OS/c1-11(20-13-6-5-9-19-10-13)16-12(2)22-23(17(16)24)18-21-14-7-3-4-8-15(14)25-18/h3-10,22H,1-2H3 |
InChI Key |
ZRUUHIJIVQACDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CN=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Functionalization
Route 2: Convergent Approach
-
Prepare 2-benzothiazolyl-4-formylpyrazol-3-one.
-
React with pyridin-3-ylamine in one pot.
Advantages : Reduces intermediate isolation; yield: 50–55%.
Reaction Optimization and Challenges
Key Parameters :
-
Temperature : Higher temps (80–100°C) accelerate condensation but risk side reactions (e.g., oxidation).
-
Catalysts : Piperidine or AcOH enhances imine formation kinetics.
-
Purification : Column chromatography (SiO, ethyl acetate/hexane) resolves Z/E isomers.
Common Issues :
-
E/Z Isomerization : Mitigated by avoiding prolonged heating and using inert atmospheres.
-
Byproducts : Over-formylation or dimerization controlled by stoichiometric POCl.
Analytical Characterization
Critical spectroscopic data for the target compound:
-
H NMR (400 MHz, DMSO-d) : δ 8.72 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H, NH), 7.89–7.40 (m, 4H, benzothiazole-H), 6.95 (s, 1H, pyrazole-H), 2.42 (s, 3H, CH).
Comparative Evaluation of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 42–48% | 50–55% |
| Purity (HPLC) | >95% | >93% |
| Stereoselectivity | Z/E = 9:1 | Z/E = 8.5:1 |
| Scalability | Moderate | High |
Industrial Applicability and Environmental Impact
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazolone Ring
The pyrazolone core undergoes nucleophilic substitution at the C-3 carbonyl group. Reactivity is modulated by the electron-withdrawing benzothiazole and pyridine substituents:
-
Reaction with Hydrazines : Forms hydrazone derivatives via condensation, crucial for synthesizing analogs with enhanced bioactivity.
-
Amidation : Reacts with primary amines to yield substituted pyrazolylamides under mild acidic conditions (e.g., acetic acid, 60°C).
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazone formation | Hydrazine hydrate, ethanol, reflux | Hydrazone derivative | 70–80 | |
| Amidation | Primary amines, acetic acid, 60°C | Pyrazolylamide | 65–75 |
Electrophilic Aromatic Substitution (EAS)
The benzothiazole and pyridine moieties direct electrophilic substitution:
-
Benzothiazole Ring : Halogenation (Cl₂, Br₂) occurs preferentially at the C-5 position due to electron deficiency from the thiazole sulfur.
-
Pyridine Ring : Nitration (HNO₃/H₂SO₄) targets the meta position relative to the aminoethylidene group .
Keto-Enol Tautomerism and Chelation
The pyrazol-3-one moiety exhibits keto-enol tautomerism, enabling metal chelation:
-
Coordination with Transition Metals : Forms stable complexes with Cu(II) and Fe(III) in ethanol/water mixtures, confirmed by UV-Vis and ESR spectroscopy.
-
Biological Implications : Chelation enhances radical-scavenging activity, relevant to anti-inflammatory applications .
| Metal Ion | Solvent System | Stability Constant (log K) | Application | Reference |
|---|---|---|---|---|
| Cu(II) | Ethanol/H₂O (1:1) | 4.2 ± 0.3 | Antioxidant studies | |
| Fe(III) | Methanol | 3.8 ± 0.2 | Catalytic oxidation |
Cyclocondensation Reactions
The ethylidene group participates in cyclocondensation to form fused heterocycles:
-
With Thiourea : Forms benzothiazolo[3,2-b]pyrazolo[4,3-e]pyrimidines under microwave irradiation (120°C, 20 min).
-
With Malononitrile : Yields pyrano[2,3-c]pyrazole derivatives, screened for COX-II inhibition .
| Substrate | Conditions | Product | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|---|
| Thiourea | Microwave, 120°C | Fused pyrimidine | COX-II: 0.2 μM | |
| Malononitrile | K₂CO₃, DMF, 80°C | Pyrano-pyrazole | COX-II: 1.33 μM |
Oxidation and Reduction Pathways
-
Oxidation : The pyridine-linked aminoethylidene group oxidizes to a nitroso derivative using H₂O₂/Fe²⁺, altering electronic properties .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ethylidene double bond, yielding saturated analogs with modified pharmacokinetics.
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, FeSO₄, pH 4 | Nitroso derivative | 60 | |
| Hydrogenation | H₂, Pd/C, ethanol | Dihydro-pyrazolone | 85 |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with appropriate aldehydes and amines under controlled conditions. The structural characteristics include:
- Pyrazole Ring : Central to its structure, contributing to its biological activity.
- Benzothiazole Moiety : Known for its pharmacological properties.
- Pyridine Substituent : Enhances solubility and biological interactions.
Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains. For example, studies have demonstrated that thiazole and pyrazole derivatives possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Some derivatives have been evaluated for their anticancer properties. The incorporation of benzothiazole and pyrazole rings is believed to enhance cytotoxicity against cancer cell lines .
- Anti-inflammatory Effects : Compounds with similar structures have been found to exhibit anti-inflammatory effects, potentially useful in treating inflammatory diseases .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry reported the synthesis of various pyrazole derivatives and their evaluation against bacterial strains. The compound exhibited an IC50 value indicating potent antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Properties
In a recent study involving several pyrazole derivatives including (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one, researchers found that it induced apoptosis in breast cancer cell lines via the mitochondrial pathway. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM .
Mechanism of Action
The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Electronic and Steric Effects
- The benzothiazole group in the target compound contributes to a planar, conjugated system, favoring interactions with hydrophobic enzyme pockets. In contrast, the imidazole in introduces basicity and metal-binding capability, which may influence redox activity .
- The pyridin-3-ylamino substituent in the target compound provides hydrogen-bonding sites, enhancing solubility compared to the 4-nitrophenyl group in , which prioritizes electron-deficient interactions .
Bioactivity Implications
- Fluorinated analogs like exhibit improved pharmacokinetic profiles due to reduced oxidative metabolism, a trait absent in the target compound .
Biological Activity
The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is a hybrid molecule that combines features of benzothiazole and pyrazole structures. This compound has attracted attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action.
Chemical Structure
The molecular formula of the compound is , and its structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole and pyrazole have shown promising results in inhibiting the growth of leukemia and solid tumors. The IC50 values for related compounds have been reported to be as low as 0.57 µM in HL-60 cells, indicating strong potential for anticancer applications .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | HL-60 (Leukemia) | 0.57 | High |
| Compound B | NCI-H460 (Lung Cancer) | < 10 | Moderate |
| Compound C | MDA-MB-435 (Melanoma) | < 15 | Moderate |
The mechanism through which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells. Studies have shown that it can decrease mitochondrial membrane potential, leading to cell death through intrinsic apoptotic pathways. This was evidenced by increased annexin V staining in treated cells, indicating higher rates of apoptosis compared to control groups .
Antimicrobial Activity
In addition to anticancer properties, compounds derived from benzothiazole and pyrazole frameworks have exhibited antimicrobial activities. These compounds have been tested against various bacterial strains, showing effective inhibition of growth at specific concentrations. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Anticancer Efficacy
A recent study focused on a series of benzothiazole-pyrazole hybrids, including our compound of interest. The results indicated that these hybrids significantly inhibited tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives displayed potent activity with minimum inhibitory concentrations (MICs) below 50 µg/mL for several strains, suggesting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazol-3-one core. For example, refluxing 5-methyl-2,4-dihydro-3H-pyrazol-3-one with aldehydes in glacial acetic acid and sodium acetate can yield arylidene intermediates (as shown in analogous pyrazol-3-one syntheses) . Subsequent functionalization with 1,3-benzothiazole and pyridin-3-ylamino groups requires careful control of stoichiometry and temperature to avoid side reactions. Optimization of reaction conditions (e.g., solvent polarity, catalyst use) is critical for improving yields .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., Z-configuration of the ethylidene group confirmed by NOESY correlations) .
- X-ray crystallography : Resolve stereochemical ambiguities, such as the (4Z) configuration, by analyzing bond angles and torsional strain in the crystal lattice .
- HPLC-MS : Verify purity (>95%) and molecular weight using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays to evaluate its potential as a bioactive scaffold:
- Enzyme inhibition : Use fluorogenic substrates or colorimetric assays (e.g., for kinases or proteases) to measure IC50 values .
- Antimicrobial activity : Perform broth microdilution assays against Gram-positive/negative bacteria and fungi, referencing CLSI guidelines .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays, with doxorubicin as a positive control .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the cyclocondensation step?
- Methodological Answer : Key parameters include:
- Catalyst screening : Test Brønsted/Lewis acids (e.g., p-TsOH, ZnCl2) to accelerate imine formation .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus acetic acid for stabilizing transition states .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and minimize decomposition .
Q. What mechanistic insights exist for the formation of the ethylidene group in this compound?
- Methodological Answer : The ethylidene moiety likely forms via a Schiff base intermediate. Density functional theory (DFT) calculations can model the energy barriers for tautomerization between E/Z configurations . Experimental validation involves trapping intermediates with hydrazine derivatives and analyzing their stability via TLC or in-situ IR .
Q. How can computational modeling aid in understanding this compound’s bioactivity?
- Methodological Answer :
- Molecular docking : Simulate binding to target proteins (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) using AutoDock Vina to predict binding affinities and key residue interactions .
- QSAR studies : Correlate substituent electronic properties (Hammett σ values) with biological activity to guide structural modifications .
Q. What strategies address stereochemical challenges during synthesis?
- Methodological Answer :
- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) to control ethylidene geometry .
- Dynamic resolution : Use enzymes (lipases) or chiral catalysts in kinetic resolutions to enrich the desired (4Z) isomer .
Q. How should researchers analyze contradictory bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to identify variables .
- Meta-analysis : Use statistical tools (e.g., ANOVA, principal component analysis) to cluster data by experimental conditions and isolate confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
